molecular formula C20H18ClN3OS B12210502 2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12210502
M. Wt: 383.9 g/mol
InChI Key: YNTJLAVJWWMNLE-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro substituent, and a dimethylphenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using a benzylthiol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine, such as 2,6-dimethylaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide
  • 2-(benzylsulfanyl)-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide stands out due to the presence of both the benzylsulfanyl and chloro groups, which confer unique chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3OS/c1-13-7-6-8-14(2)17(13)23-19(25)18-16(21)11-22-20(24-18)26-12-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

YNTJLAVJWWMNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3

Origin of Product

United States

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